氧-17

描述

Synthesis Analysis

Oxygen-17 is synthesized and enriched in laboratory settings to enhance its natural abundance for specific studies, such as understanding the mechanisms of transition-metal catalyzed reactions using molecular oxygen as the oxidant. These studies have emphasized molecular oxygen's role due to its environmentally friendly characteristics (Shi, Zhang, Tang, & Jiao, 2012).

Molecular Structure Analysis

The study of Oxygen-17's molecular structure has been significantly advanced through hyperfine structure investigations in water containing Oxygen-17. Techniques like the Lamb-dip method have resolved hyperfine structures due to spin-rotation and spin-spin interactions, providing high-accuracy determination of hyperfine parameters and contributing to the establishment of a new absolute oxygen shielding scale (Puzzarini, Cazzoli, Harding, Vázquez, & Gauss, 2009).

Chemical Reactions and Properties

Oxygen-17's unique properties facilitate its involvement in a wide array of chemical reactions, including those pivotal for green and sustainable chemistry. The critical review by Shi et al. (2012) highlights its applications in oxidation reactions, showcasing the scope, limitations, and mechanisms of these processes.

Physical Properties Analysis

Oxygen-17's NMR chemical shifts and interaction parameters are crucial for understanding its physical properties. Research demonstrates the utility of Oxygen-17 NMR for revealing the local structure and dynamics within materials, offering detailed insights into the atomic ordering of various inorganic systems (Ashbrook & Smith, 2011).

Chemical Properties Analysis

The chemical properties of Oxygen-17, particularly its role in oxygenation reactions and as a tracer of biosphere productivity, have been extensively studied. Its involvement in C-H/C-C bond activation with molecular oxygen highlights its significance in synthesizing O-containing compounds and its potential in green chemistry (Liang & Jiao, 2017).

科学研究应用

固态核磁共振光谱: 17O 固态核磁共振 (SSNMR) 光谱是表征材料中氧的局部几何和键合环境的有效工具。使用 17O 同位素富集和高磁场能够对金属有机骨架 (MOF) 进行详细研究,从而深入了解主客体相互作用和非常规氢键 (Martins et al., 2020).

脑氧代谢成像: 体内 17O 核磁共振可以无创地确定活体动物或人类(特别是大脑)中的氧代谢率。这种能力对于研究脑功能和脑氧代谢至关重要 (Zhu & Chen, 2011).

水文和古气候研究: 高精度三氧同位素测量在水文和古气候研究中已被用作示踪剂。了解降水 17O 过剩对于这些领域的应用至关重要 (Duan et al., 2020).

研究氧化物上的吸附: 使用富含 17O 的氧气促进了氧化物上吸附的氧物种的研究。这提供了对吸附氧物种性质的见解 (Che & Tench, 1973).

生物化合物的表征: 固态 17O 核磁共振光谱已越来越多地用于研究生物化合物,尽管 17O 的核特性提出了挑战 (Yamada, 2010).

脑氧利用研究: 17O 已被用作示踪剂来研究脑氧利用,通过 17O-NMR 光谱检测产生的代谢水 (Arai et al., 1990).

含氧催化剂的表征: 17O 核磁共振光谱已用于研究含氧催化剂,提供有关其结构和相互作用的信息 (Shen & Peng, 2015).

对无机材料的见解: 使用 17O 的固态核磁共振提供了对各种无机系统中氧原子周围局部环境的独特见解 (Ashbrook & Smith, 2011).

作用机制

Target of Action

Oxygen-17 (17O) is a low-abundance, natural, stable isotope of oxygen . As the only stable isotope of oxygen possessing a nuclear spin (+5/2), it enables NMR studies of oxidative metabolic pathways through compounds containing 17O . The primary targets of Oxygen-17 are therefore the biochemical pathways that it can help illuminate.

Mode of Action

The mode of action of Oxygen-17 is primarily observational. It does not interact with its targets in the same way a drug might. Instead, it provides a means to study and understand the complex biochemical pathways in the body. For instance, it can be used in NMR studies of oxidative metabolic pathways .

Biochemical Pathways

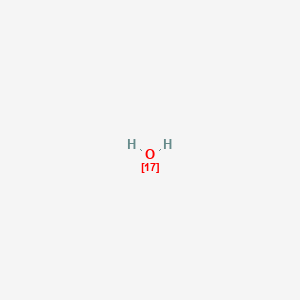

Oxygen-17 is particularly useful in studying oxidative metabolic pathways. It enables NMR studies of these pathways through compounds containing 17O, such as water (H2^17O) produced by oxidative phosphorylation in mitochondria . This allows for a deeper understanding of these pathways and their role in various biological processes.

Action Environment

The efficacy and stability of Oxygen-17 as a tool for NMR studies are influenced by various factors. These include the concentration of the isotope, the specific biochemical pathway being studied, and the techniques used to analyze the data. Environmental factors, such as temperature and pH, could potentially impact the stability of Oxygen-17, but these effects are generally minimal due to the isotope’s stability .

未来方向

Recent developments in biomolecular Oxygen-17 NMR spectroscopy have revolutionized this methodology to be optimally poised as a unique and widely applicable tool for determining protein structure and dynamics . This technique can directly report the physicochemical properties of oxygen atoms in proteins or related biomolecules .

属性

IUPAC Name |

oxidane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O/h1H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYOFNOQVPJJNP-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[17OH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930542 | |

| Record name | (~17~O)Water | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

19.015 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13968-48-4 | |

| Record name | Oxygen, isotope of mass 17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013968484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~17~O)Water | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)